molecular formula C21H15FO4S B383458 (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate CAS No. 433259-31-5

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate

Cat. No.: B383458
CAS No.: 433259-31-5
M. Wt: 382.4g/mol
InChI Key: IIFJDXRGGNLANQ-DHZHZOJOSA-N
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Description

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a fluorophenyl group, a methoxyphenyl group, and a thiophene carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 2-fluorobenzaldehyde: This can be achieved through the fluorination of benzaldehyde using a suitable fluorinating agent.

    Knoevenagel Condensation: The 2-fluorobenzaldehyde undergoes a Knoevenagel condensation with 5-methoxyphenylacetic acid in the presence of a base such as piperidine to form the corresponding (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenylacetic acid.

    Cyclization: The intermediate product is then cyclized with thiophene-2-carboxylic acid under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.

    Cetylpyridinium chloride: A compound with antimicrobial properties.

    Domiphen bromide: Another antimicrobial agent with structural similarities.

Uniqueness

(E)-2-(3-(2-fluorophenyl)acryloyl)-5-methoxyphenyl thiophene-2-carboxylate is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which confer distinct chemical and biological properties. Its thiophene carboxylate moiety also contributes to its versatility in various chemical reactions and applications.

Properties

IUPAC Name

[2-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-5-methoxyphenyl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO4S/c1-25-15-9-10-16(18(23)11-8-14-5-2-3-6-17(14)22)19(13-15)26-21(24)20-7-4-12-27-20/h2-13H,1H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFJDXRGGNLANQ-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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